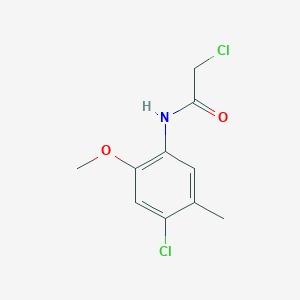

2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide

Description

BenchChem offers high-quality 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NO2/c1-6-3-8(13-10(14)5-11)9(15-2)4-7(6)12/h3-4H,5H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEAHQUWUYVSPDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)OC)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20368533 | |

| Record name | 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

379255-21-7 | |

| Record name | 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive technical guide details the synthesis of 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide, a valuable intermediate in pharmaceutical and agrochemical research. This document provides a thorough understanding of the underlying chemical principles, a detailed step-by-step experimental protocol, and critical safety and handling information. The synthesis involves the N-acylation of 4-chloro-2-methoxy-5-methylaniline with chloroacetyl chloride. This guide is intended to equip researchers with the necessary knowledge to perform this synthesis efficiently and safely in a laboratory setting.

Introduction

N-aryl acetamides are a significant class of organic compounds that serve as crucial building blocks in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[1][2] The title compound, 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide, incorporates several key structural features that make it a versatile intermediate for further chemical transformations. The presence of a reactive chloroacetyl group allows for subsequent nucleophilic substitution reactions, enabling the introduction of diverse functionalities.

This guide provides a detailed examination of the synthesis of this compound, focusing on the chloroacetylation of the substituted aniline, 4-chloro-2-methoxy-5-methylaniline. The principles and methodologies discussed herein are broadly applicable to the synthesis of other N-substituted chloroacetamides.

Chemical Properties and Reagents

A thorough understanding of the properties of the reactants and the final product is essential for a successful and safe synthesis.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Hazards |

| 4-chloro-2-methoxy-5-methylaniline | C8H10ClNO | 171.63 | 102-103 | Refer to SDS |

| Chloroacetyl Chloride | C2H2Cl2O | 112.94 | -22 | Corrosive, Lachrymator |

| 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide | C10H11Cl2NO2 | 248.11 | Not available | Eye Irritant[1] |

| Acetic Acid (Glacial) | C2H4O2 | 60.05 | 16.6 | Corrosive, Flammable |

| Sodium Acetate | C2H3NaO2 | 82.03 | 324 | Hygroscopic |

| Ethanol | C2H6O | 46.07 | -114 | Flammable |

Synthesis Pathway and Mechanism

The synthesis of 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide is achieved through the nucleophilic acyl substitution reaction between 4-chloro-2-methoxy-5-methylaniline and chloroacetyl chloride.

Reaction Scheme:

Caption: Overall reaction for the synthesis.

Mechanism:

The reaction proceeds via a nucleophilic attack of the amine group of 4-chloro-2-methoxy-5-methylaniline on the electrophilic carbonyl carbon of chloroacetyl chloride. The lone pair of electrons on the nitrogen atom initiates the attack, leading to the formation of a tetrahedral intermediate. This is followed by the elimination of a chloride ion and a proton to yield the final amide product and hydrochloric acid.

Caption: Simplified reaction mechanism.

In this synthesis, acetic acid serves as a solvent that can facilitate the reaction, and sodium acetate is added to neutralize the hydrochloric acid byproduct, which drives the reaction to completion and aids in the precipitation of the product.[1]

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of similar N-aryl acetamides.[1]

Materials and Equipment:

-

4-chloro-2-methoxy-5-methylaniline

-

Chloroacetyl chloride

-

Glacial acetic acid

-

Sodium acetate

-

Ethanol

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Büchner funnel and filter paper

-

Beakers and other standard laboratory glassware

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve a specific molar quantity of 4-chloro-2-methoxy-5-methylaniline in glacial acetic acid. Place the flask in an ice bath to cool the solution.

-

Addition of Chloroacetyl Chloride: While stirring the cooled solution, add an equimolar amount of chloroacetyl chloride dropwise using a dropping funnel. Maintain the temperature of the reaction mixture below 10 °C during the addition to control the exothermic reaction.

-

Reaction Progression: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30 minutes, then allow it to warm to room temperature and stir for another 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Product Precipitation: Once the reaction is complete, add a solution of sodium acetate in water to the reaction mixture. This will neutralize the generated HCl and cause the product to precipitate out of the solution.

-

Isolation of the Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any remaining acetic acid and sodium salts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide.

-

Drying and Characterization: Dry the purified product under vacuum. The final product should be characterized by techniques such as melting point determination, NMR spectroscopy (¹H and ¹³C), and mass spectrometry to confirm its identity and purity.

Caption: Step-by-step experimental workflow.

Safety and Handling

Personal Protective Equipment (PPE):

-

Wear chemical-resistant gloves, a laboratory coat, and splash-proof safety goggles at all times.

Chemical Hazards:

-

Chloroacetyl chloride is highly corrosive and a lachrymator. It reacts violently with water. Handle it in a well-ventilated fume hood.

-

Glacial acetic acid is corrosive and can cause severe burns. Avoid inhalation of vapors.

-

4-chloro-2-methoxy-5-methylaniline and the final product should be handled with care. Assume they are toxic and avoid skin contact and inhalation.

Waste Disposal:

-

Dispose of all chemical waste according to institutional and local regulations. Organic waste and halogenated waste should be collected in separate, labeled containers.

Conclusion

The synthesis of 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide is a straightforward yet crucial reaction for obtaining a versatile chemical intermediate. By following the detailed protocol and adhering to the safety guidelines outlined in this guide, researchers can confidently and safely produce this compound in a laboratory setting. The principles of nucleophilic acyl substitution discussed are fundamental in organic synthesis and can be applied to a wide array of similar transformations.

References

-

Missioui, H., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1073–1077. [Link]

-

PubChem. (n.d.). 2-chloro-N-(4-chloro-2-methylphenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

- Gowda, B. T., et al. (2007). Crystal structure of 2-chloro-N-(4-chlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 12), o4675.

- Missioui, H., et al. (2021). Synthesis, crystal structure, and Hirshfeld surface analysis of N-(4-acetylphenyl)-2-chloroacetamide.

Sources

An In-depth Technical Guide to the Molecular Structure of 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide

A Note on Availability: As of the latest literature search, specific experimental data for the title compound, 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide, is not available in public chemical databases or peer-reviewed publications. This guide is therefore constructed based on established principles of organic chemistry and extensive data from closely related structural analogs. The provided protocols and structural analyses are predictive and intended to serve as a robust framework for researchers investigating this specific molecule.

Introduction: The N-Aryl Acetamide Scaffold

N-arylacetamides are a cornerstone in medicinal and agricultural chemistry, forming the structural basis for a wide range of pharmaceuticals, herbicides, and functional materials.[1][2] The biological activity of these compounds is intimately linked to the nature and position of substituents on the aryl ring, which modulate their physicochemical properties, such as lipophilicity, electronic distribution, and steric profile. The chloroacetamide moiety itself is a well-known reactive group, capable of alkylating biological nucleophiles, a mechanism that underpins the herbicidal activity of this class of compounds.[3] This guide will provide a comprehensive analysis of the predicted molecular structure, a reliable synthetic route, and a robust characterization workflow for the novel compound 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide.

Predicted Molecular Structure and Conformational Analysis

The molecular structure of 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide is characterized by a central amide linkage connecting a chloroacetyl group to a polysubstituted aniline ring. The overall geometry and electronic properties of the molecule are a composite of the individual contributions of these substituents.

Core Structural Features

The fundamental structure consists of a planar phenyl ring and an acetamide group. In related crystal structures, such as 2-chloro-N-(4-methoxyphenyl)acetamide, the acetamide group is typically twisted out of the plane of the phenyl ring.[1][4] This twist is a result of steric hindrance between the ortho-substituent on the phenyl ring and the carbonyl group of the acetamide. For the title compound, the methoxy group at the 2-position is expected to induce a significant dihedral angle between the phenyl ring and the amide plane.

Influence of Phenyl Ring Substituents

The electronic and steric effects of the substituents on the phenyl ring are critical in defining the molecule's reactivity and intermolecular interactions.

-

4-Chloro group: As an electron-withdrawing group, the chlorine atom at the 4-position will decrease the electron density of the phenyl ring and the nitrogen atom of the amide. This will influence the nucleophilicity of the nitrogen and the acidity of the N-H proton.

-

2-Methoxy group: The methoxy group at the 2-position is an electron-donating group through resonance, which will counteract the electron-withdrawing effect of the 4-chloro substituent to some extent. Its primary influence, however, will be steric, forcing the acetamide group out of the plane of the phenyl ring.[4]

-

5-Methyl group: The methyl group at the 5-position is a weakly electron-donating group and will have a minor electronic influence. Its steric bulk is also minimal in this position.

A summary of the predicted physicochemical properties is presented in Table 1.

| Property | Predicted Value |

| Molecular Formula | C₁₀H₁₁Cl₂NO₂ |

| Molecular Weight | 248.11 g/mol |

| XLogP3 | ~3.0 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

Proposed Synthesis and Mechanistic Considerations

The most direct and widely employed method for the synthesis of N-aryl acetamides is the acylation of a corresponding aniline with an acyl chloride.[1][5] This approach is anticipated to be highly effective for the synthesis of 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide.

Synthetic Workflow

The proposed synthesis involves the reaction of 4-chloro-2-methoxy-5-methylaniline with chloroacetyl chloride in a suitable solvent.

Detailed Experimental Protocol

Materials:

-

4-chloro-2-methoxy-5-methylaniline (1 equivalent)

-

Chloroacetyl chloride (1 equivalent)

-

Glacial acetic acid

-

Sodium acetate solution (saturated)

-

Ethanol (for recrystallization)

-

Ice bath

-

Stirring apparatus

Procedure:

-

Dissolution: Dissolve 4-chloro-2-methoxy-5-methylaniline (1 equivalent) in glacial acetic acid in a flask equipped with a magnetic stirrer.

-

Cooling: Place the flask in an ice bath to cool the solution to 0-5 °C.

-

Acylation: Add chloroacetyl chloride (1 equivalent) dropwise to the cooled solution while stirring. Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Precipitation: Add a saturated solution of sodium acetate to the reaction mixture to neutralize the excess acid and precipitate the product.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash it with cold water.

-

Purification: Recrystallize the crude product from ethanol to obtain pure 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide.

Rationale for Experimental Choices:

-

Solvent: Glacial acetic acid is a common solvent for this type of reaction as it is polar enough to dissolve the aniline starting material and is unreactive towards the acyl chloride.

-

Temperature: The reaction is initially carried out at low temperatures to control the exothermic reaction between the aniline and the highly reactive chloroacetyl chloride, minimizing the formation of side products.

-

Workup: The addition of sodium acetate solution is a crucial step to neutralize the HCl byproduct and any remaining acetic acid, which facilitates the precipitation of the less soluble amide product.

Proposed Characterization Workflow

A comprehensive characterization of the synthesized compound is essential to confirm its identity and purity. The following workflow outlines the standard analytical techniques to be employed.

Predicted Spectroscopic Data

Based on the analysis of structurally similar compounds, the following key spectroscopic features are predicted for 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide:

¹H NMR Spectroscopy:

-

Amide N-H: A broad singlet between δ 8.0-9.0 ppm.

-

Aromatic Protons: Two singlets in the aromatic region (δ 6.8-7.5 ppm) corresponding to the two protons on the phenyl ring.

-

Chloromethyl Protons: A singlet around δ 4.2 ppm corresponding to the -CH₂Cl group.

-

Methoxy Protons: A singlet around δ 3.9 ppm corresponding to the -OCH₃ group.

-

Methyl Protons: A singlet around δ 2.3 ppm corresponding to the -CH₃ group.

¹³C NMR Spectroscopy:

-

Carbonyl Carbon: A signal in the range of δ 165-170 ppm.

-

Aromatic Carbons: Signals in the range of δ 110-155 ppm. The carbon attached to the methoxy group will be shifted downfield, while the carbons attached to the chlorine and methyl groups will also show characteristic shifts.

-

Chloromethyl Carbon: A signal around δ 40-45 ppm.

-

Methoxy Carbon: A signal around δ 55-60 ppm.

-

Methyl Carbon: A signal around δ 15-20 ppm.

FT-IR Spectroscopy:

-

N-H Stretch: A sharp peak around 3300 cm⁻¹.

-

C=O Stretch (Amide I): A strong absorption band around 1670 cm⁻¹.

-

N-H Bend (Amide II): A band around 1550 cm⁻¹.

-

C-O Stretch (Methoxy): A band around 1250 cm⁻¹.

-

C-Cl Stretch: A band in the fingerprint region, typically around 700-800 cm⁻¹.

Mass Spectrometry:

-

The mass spectrum should show a molecular ion peak (M⁺) and an M+2 peak with an intensity ratio of approximately 9:6:1, which is characteristic of a compound containing two chlorine atoms.

Potential Applications and Biological Relevance

Chloroacetamide-containing compounds are widely recognized for their biological activities, particularly as herbicides.[3] The primary mode of action for chloroacetamide herbicides is the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis in plants.[3] The N-aryl substituent plays a crucial role in the molecule's uptake, transport, and interaction with the target enzyme.

Furthermore, N-aryl acetamides have been investigated for a wide range of other biological activities, including antibacterial, antifungal, and even anticancer properties.[3] The specific combination of substituents on the phenyl ring of 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide could impart unique biological properties, making it a candidate for screening in various biological assays. Its structural similarity to known bioactive molecules suggests that it could be a valuable intermediate in the development of novel agrochemicals or pharmaceuticals.

Conclusion

While specific experimental data for 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide remains to be reported, this in-depth guide provides a comprehensive theoretical framework for its molecular structure, synthesis, and characterization. The predictive analysis, based on well-understood chemical principles and data from closely related analogs, offers a solid foundation for researchers aiming to synthesize and investigate this novel compound. The detailed protocols and expected analytical data serve as a practical starting point for its inclusion in chemical and biological research programs.

References

-

PubChem. 2-Chloro-N-(4-methoxyphenyl)acetamide. [Link]

-

PubChem. 2-chloro-N-(4-chloro-2-methylphenyl)acetamide. [Link]

- Wen, Y.-H., et al. (2006). 2-Chloro-N-(4-nitrophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 62(10), o4427-o4428.

- Missioui, H., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide.

- Gok, M. K., et al. (2018). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide...

-

Missioui, H., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. National Center for Biotechnology Information. [Link]

- El Moutaouakil Ala Allah, A., et al. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide.

- Google Patents. Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide.

-

ResearchGate. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide... [Link]

- Böger, P. (2003). Mode of Action for Chloroacetamides and Functionally Related Compounds. Journal of Pesticide Science, 28(3), 324-329.

Sources

- 1. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ijpsr.info [ijpsr.info]

- 4. researchgate.net [researchgate.net]

- 5. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the anticipated physical and chemical properties of the novel compound, 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from structurally related acetamide derivatives to build a predictive profile. The insights herein are intended to guide researchers in the synthesis, characterization, and potential application of this and similar compounds. We will delve into the expected properties, outline robust experimental protocols for their validation, and discuss the underlying chemical principles.

Molecular Structure and Identification

The foundational step in understanding any chemical entity is to define its structure and key identifiers. While direct experimental data for the target compound is not available, we can deduce its structural characteristics and propose a systematic name.

1.1. IUPAC Name and Synonyms

The systematic IUPAC name for the target compound is 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide .

1.2. Chemical Structure

The chemical structure of 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide is presented below. This structure is critical for understanding its chemical behavior and potential interactions.

Caption: 2D Structure of 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide

Predicted and Comparative Physical Properties

The physical properties of a compound are paramount for its handling, formulation, and absorption, distribution, metabolism, and excretion (ADME) profile in drug development. Below is a summary of key physical properties extrapolated from closely related analogs.

| Property | 2-chloro-N-(4-methoxyphenyl)acetamide | 2-chloro-N-(4-chlorophenyl)acetamide | 2-chloro-N-(4-methylphenyl)acetamide | 2-chloro-N-(4-chloro-2-methylphenyl)acetamide |

| Molecular Formula | C₉H₁₀ClNO₂[1] | C₈H₇Cl₂NO | C₉H₁₀ClNO[2] | C₉H₉Cl₂NO[3] |

| Molecular Weight | 199.63 g/mol [1] | 204.05 g/mol | 183.63 g/mol [2] | 218.08 g/mol [3] |

| Melting Point | 125.5 - 127.3 °C[4] | 169.0 - 173.0 °C[5] | 164 - 166 °C[2] | Not Available |

| Appearance | Colorless crystals[4] | White to light yellow powder/crystal[5] | Not Available | Not Available |

| CAS Number | 22303-36-2[1] | 3289-75-6[5] | 16634-82-5[2] | 62593-77-5[3] |

Expert Insights: The introduction of a second chlorine atom and a methyl group in the phenyl ring of the target compound, compared to its analogs, is expected to increase its molecular weight and likely influence its melting point and solubility. The additional chlorine atom may increase intermolecular forces, potentially leading to a higher melting point. The methoxy and methyl groups will also affect the molecule's polarity and crystal packing.

Predicted Chemical Properties and Reactivity

The chemical properties dictate a molecule's stability, reactivity, and potential for forming derivatives.

3.1. Solubility

The solubility of acetamide derivatives is influenced by the substituents on the phenyl ring. The presence of both polar (methoxy) and nonpolar (chloro, methyl) groups in the target molecule suggests it will have moderate solubility in a range of organic solvents. It is anticipated to be poorly soluble in water.

3.2. Chemical Stability

Chlorinated acetamides are generally stable under standard laboratory conditions. However, they can be susceptible to hydrolysis, particularly under basic conditions, which would cleave the amide bond. The presence of electron-withdrawing chlorine atoms on the phenyl ring may influence the reactivity of the amide group. It is advisable to store this compound in a cool, dry place, away from strong bases and oxidizing agents.[6][7]

3.3. Spectroscopic Data

While experimental spectra for the target compound are not available, we can predict the key features based on its structure and data from analogs.

-

¹H NMR: Protons on the aromatic ring will appear in the aromatic region (typically 6.5-8.0 ppm). The singlet for the methyl group protons will likely be around 2.0-2.5 ppm. The methoxy group protons will present as a singlet around 3.8 ppm. The methylene protons adjacent to the chlorine will be a singlet around 4.0-4.5 ppm, and the amide proton will be a broad singlet further downfield.

-

¹³C NMR: The carbonyl carbon of the amide will be the most downfield signal (around 165-170 ppm). Aromatic carbons will appear in the 110-160 ppm range. The methyl, methoxy, and methylene carbons will have characteristic signals in the aliphatic region.

-

IR Spectroscopy: Key vibrational bands are expected for the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the amide (around 1660 cm⁻¹), and C-Cl stretches (typically in the 600-800 cm⁻¹ region).[4]

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the two chlorine atoms will be a key diagnostic feature.

Proposed Synthesis and Experimental Protocols

A plausible and efficient synthesis of 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide would involve the acylation of the corresponding aniline derivative.

4.1. Proposed Synthetic Pathway

Caption: Proposed synthesis of the target compound via acylation.

4.2. Step-by-Step Synthesis Protocol

This protocol is a general guideline and may require optimization.

-

Dissolution: Dissolve 4-chloro-2-methoxy-5-methylaniline in a suitable inert solvent such as dichloromethane or ethyl acetate in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen).

-

Base Addition: Add a slight excess of a non-nucleophilic base, such as triethylamine or pyridine, to the solution to act as a scavenger for the HCl byproduct.

-

Acylation: Cool the mixture in an ice bath. Slowly add an equimolar amount of chloroacetyl chloride dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

4.3. Protocol for Physicochemical Characterization

The following is a standard workflow for the characterization of a novel synthesized compound.

Caption: Experimental workflow for compound characterization.

Safety and Handling

While a specific safety data sheet for 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide is not available, precautions should be taken based on the data for similar chlorinated acetamides.

-

Hazard Statements: Based on analogs, this compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[8]

-

Precautionary Statements: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9] Work in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.

Potential Applications and Future Directions

Acetamide derivatives are a versatile class of compounds with a wide range of biological activities.[10][11] They have been investigated for their potential as:

The specific substitution pattern of 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide suggests that it could be a valuable candidate for screening in various biological assays. Further research should focus on its synthesis, full characterization, and evaluation of its biological activity profile.

Conclusion

This technical guide has provided a detailed predictive analysis of the physical and chemical properties of 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide, based on the known characteristics of its structural analogs. The proposed synthetic route and characterization workflow offer a solid foundation for researchers to produce and validate this novel compound. The potential for diverse biological activity makes this and related acetamide derivatives promising targets for future drug discovery and development efforts.

References

-

PubChem. 2-Chloro-N-(4-methoxyphenyl)acetamide. National Center for Biotechnology Information. [Link]

-

ResearchGate. (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... [Link]

-

PubChem. 2-chloro-N-(4-chloro-2-methylphenyl)acetamide. National Center for Biotechnology Information. [Link]

-

ResearchGate. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B)... [Link]

-

Chemical Synthesis Database. 2-chloro-2-(4-chlorophenyl)-N-methoxyacetamide. [Link]

- Google Patents.

-

New Jersey Department of Health. Acetamide - Hazardous Substance Fact Sheet. [Link]

- Google Patents. A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide.

-

Chemchart. 2-chloro-N-(4-chloro-2-methylphenyl)acetamide (62593-77-5). [Link]

-

IUCr. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. [Link]

-

National Institutes of Health. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. [Link]

-

National Institutes of Health. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. [Link]

-

Euro Chlor. Guidance on Storage and Handling of Chlorinated Solvents. [Link]

-

ACS Publications. Exposure Assessment of Acetamide in Milk, Beef, and Coffee Using Xanthydrol Derivatization and Gas Chromatography/Mass Spectrometry. [Link]

-

International Journal of Pharma Sciences and Research. SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. [Link]

-

ResearchGate. 2-Chloro-N-(4-nitrophenyl)acetamide. [Link]

-

PENTA. Acetamide - SAFETY DATA SHEET. [Link]

-

ResearchGate. (PDF) Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. [Link]

-

Chemsrc. Acetamide,2-chloro-N-(2-methylphenyl)-. [Link]

Sources

- 1. 2-Chloro-N-(4-methoxyphenyl)acetamide | C9H10ClNO2 | CID 31123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 16634-82-5 CAS MSDS (2-CHLORO-N-(4-METHYLPHENYL)ACETAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 2-chloro-N-(4-chloro-2-methylphenyl)acetamide | C9H9Cl2NO | CID 249708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. journals.iucr.org [journals.iucr.org]

- 5. 2-Chloro-N-(4-chlorophenyl)acetamide | 3289-75-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. nj.gov [nj.gov]

- 7. chlorinated-solvents.eu [chlorinated-solvents.eu]

- 8. echemi.com [echemi.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijpsr.info [ijpsr.info]

- 13. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Safety and Hazards of 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive safety and hazard assessment of the novel research compound, 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide. As specific toxicological data for this molecule is not extensively available, this guide employs a precautionary approach, drawing analogies from the known hazards of its core structural motifs: the chloroacetamide functional group and the substituted aniline backbone. This document is intended to equip researchers and drug development professionals with the necessary knowledge to handle this compound responsibly, ensuring personal safety and minimizing environmental impact. The guide covers hazard identification, risk mitigation strategies, appropriate personal protective equipment (PPE), and emergency procedures, grounded in established principles of chemical safety and supported by authoritative sources.

Introduction: A Precautionary Approach to a Novel Compound

The pursuit of novel chemical entities in drug discovery and materials science necessitates a proactive and informed stance on safety. 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide is a compound of interest with potential applications that are yet to be fully explored. In the absence of comprehensive, compound-specific safety data, a thorough understanding of the risks associated with its constituent chemical classes is paramount. This guide is structured to provide a logical and scientifically-grounded framework for the safe handling and management of this and structurally related compounds. The causality behind the recommended safety protocols is explained to foster a deeper understanding of the potential hazards.

Chemical and Physical Properties

A foundational understanding of the chemical and physical properties of a compound is the first step in a robust safety assessment.

| Property | Value | Source |

| IUPAC Name | 2-chloro-N-(4-chloro-2-methylphenyl)acetamide | PubChem[1] |

| Molecular Formula | C₉H₉Cl₂NO | PubChem[1] |

| Molecular Weight | 218.08 g/mol | PubChem[1] |

| Appearance | Likely a solid at room temperature | Inferred from similar compounds[2] |

Hazard Identification and GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. While a complete GHS profile for this specific compound is not available, a provisional classification can be inferred from available data and structural analogies.

GHS Pictograms (Anticipated):

Signal Word: Danger

Anticipated Hazard Statements:

-

H301: Toxic if swallowed. (Based on the toxicity of chloroacetamide)[2]

-

H317: May cause an allergic skin reaction. (Based on the sensitizing potential of chloroacetamide)[2]

-

H319: Causes serious eye irritation. (As per ECHA C&L Inventory)[1]

-

H361: Suspected of damaging fertility or the unborn child. (Based on the reproductive toxicity of chloroacetamide)[2]

-

H402: Harmful to aquatic life. (Inferred from the presence of chlorinated aromatic rings)[3]

-

May cause damage to blood (hemolysis and methemoglobinemia) through prolonged or repeated exposure. (Based on the toxicology of substituted anilines)[4][5]

Toxicological Profile: An Evidence-Based Inference

A comprehensive toxicological profile for 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide has not been established. However, by examining its structural components, a presumptive toxicological assessment can be constructed.

The Chloroacetamide Moiety: A Key Toxicophore

The chloroacetamide functional group is a known reactive electrophile and is associated with significant toxicity. Chloroacetamide itself is classified as very toxic and is suspected of reproductive toxicity and teratogenicity[2]. Its mechanism of toxicity is believed to involve the alkylation of biological macromolecules, leading to cellular dysfunction. The antimicrobial efficacy of some chloroacetamide derivatives is attributed to their ability to induce the degradation of sulfhydryl enzymes and amino acids[6].

The Substituted Aniline Backbone: Hematotoxicity Concerns

Anilines and their derivatives are a class of compounds known for their potential to induce hematotoxicity[4]. The primary toxic effect is methemoglobinemia, a condition where the iron in hemoglobin is oxidized to the ferric (Fe³⁺) state, rendering it unable to transport oxygen[5]. This can lead to cyanosis, dizziness, headaches, and in severe cases, coma and death[5]. Metabolites of anilines, such as N-hydroxylanilines, are highly reactive and can lead to hemolysis and the formation of adducts with proteins and DNA[4].

Safe Handling and Personal Protective Equipment (PPE)

Given the anticipated hazards, a stringent set of handling protocols and the consistent use of appropriate PPE are mandatory.

Engineering Controls

-

Fume Hood: All handling of 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are rapidly diluted and exhausted.

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is required when handling this compound:

-

Eye Protection: Chemical safety goggles and a full-face shield are essential to protect the eyes from splashes and airborne particles[7].

-

Hand Protection: Double-gloving with compatible chemical-resistant gloves (e.g., nitrile or neoprene) is recommended. Gloves should be inspected for any signs of degradation before and during use.

-

Body Protection: A lab coat, buttoned to the top, is the minimum requirement. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron or coveralls should be worn[8].

-

Respiratory Protection: For situations where a fume hood is not available or in the event of a spill, a full-face or half-mask air-purifying respirator with appropriate cartridges for organic vapors and particulates should be used[9].

Caption: Personal Protective Equipment (PPE) workflow.

Storage and Disposal

Proper storage and disposal are critical to maintaining the integrity of the compound and preventing environmental contamination.

Storage

-

Store in a tightly sealed, clearly labeled container.

-

Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

The storage area should be secure and accessible only to authorized personnel.

Disposal

As a chlorinated organic compound, 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide should be disposed of as hazardous waste.

-

Waste Segregation: Do not mix chlorinated waste with non-halogenated waste streams, as this can significantly increase disposal costs[10].

-

Containerization: Collect waste in a designated, properly labeled, and sealed container.

-

Incineration: The preferred method for the disposal of chlorinated organic residues is high-temperature incineration in a facility equipped with scrubbers to neutralize the resulting hydrogen chloride gas[11][12].

Emergency Procedures

A clear and well-rehearsed emergency plan is essential.

Spills

In the event of a spill, the following steps should be taken:

-

Evacuate: Immediately evacuate the affected area and alert nearby personnel.

-

Isolate: Prevent the spread of the spill by using appropriate absorbent materials for solids, such as vermiculite or sand.

-

Ventilate: Ensure the area is well-ventilated, using fume hoods if possible.

-

Assess: Determine if the spill can be safely cleaned up by trained laboratory personnel. For large spills, or if you are unsure, contact the institution's emergency response team.

-

Clean-up (for minor spills):

-

Don the appropriate PPE, including respiratory protection.

-

Gently sweep the solid material to avoid creating airborne dust[13].

-

Place the spilled material and all contaminated cleaning materials into a sealed container for hazardous waste disposal.

-

Decontaminate the area with a suitable solvent, followed by soap and water.

-

Caption: Chemical spill response workflow.

First Aid

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.

-

Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Conclusion

While 2-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide represents a molecule with potential for scientific advancement, its handling demands a high level of caution. By understanding the inherent hazards of its chloroacetamide and substituted aniline components, and by adhering to the stringent safety protocols outlined in this guide, researchers can mitigate the risks and ensure a safe working environment. The principles of expertise, trustworthiness, and authoritative grounding are the cornerstones of a robust safety culture, and their application is non-negotiable when working with novel chemical entities.

References

-

Wikipedia. Chloroacetamide. [Link]

-

ResearchGate. (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... [Link]

-

Palamatic Process. Which equipment to select for handling toxic materials and protecting operators? [Link]

-

Princeton EHS. Chemical Spill Procedures | Office of Environmental Health and Safety. [Link]

-

Taylor & Francis Online. Process for Disposal of Chlorinated Organic Residues. [Link]

-

PubMed Central. Organochlorine pesticides, their toxic effects on living organisms and their fate in the environment. [Link]

-

ACS Publications. Safety and Perceptions of Risk in the Handling of Laboratory Chemicals in a Biological Research Community. [Link]

-

PubChem. 2-chloro-N-(4-chloro-2-methylphenyl)acetamide. [Link]

-

PubMed. Bioconcentration, metabolism and toxicity of substituted anilines in the zebrafish (Brachydanio rerio). [Link]

-

European Commission. Opinion of the Scientific Committee on Consumer Safety on chloroacetamide (P27). [Link]

-

EPA. Method 8081B: Organochlorine Pesticides by Gas Chromatography, part of Test Methods for Evaluating Solid Waste, Physical/Chemica. [Link]

-

Florida State University Emergency Management. Chemical Spills. [Link]

-

PMC - NIH. A chloroacetamide derivative as a potent candidate for fusariosis treatment. [Link]

-

National Institute on Drug Abuse (NIDA). Ordering Guidelines for Research Chemicals and Controlled Substances. [Link]

-

ACS Material. PPE and Safety for Chemical Handling. [Link]

- Google Patents.

-

Hazardous Waste Experts. Guidelines for Solvent Waste Recycling and Disposal. [Link]

-

ResearchGate. Figure 1. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide... [Link]

-

Taylor & Francis Online. Category analysis of the substituted anilines studied in a 28-day repeat-dose toxicity test conducted on rats: Correlation between toxicity and chemical structure†. [Link]

-

CDC Stacks. Organochlorine Pesticides. [Link]

-

CHEMM. Personal Protective Equipment (PPE). [Link]

-

World Health Organization (WHO). Ensuring the safe handling of chemicals. [Link]

-

University of Toronto Environmental Health & Safety. Chemical Spill Procedures. [Link]

-

Taylor & Francis Online. Process for Disposal of Chlorinated Organic Residues. [Link]

-

Cresset Group. Aniline replacement in drug-like compounds. [Link]

-

PubChem. 2-Chloro-N-(4-methoxyphenyl)acetamide. [Link]

-

PMC - NIH. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. [Link]

-

American Chemical Society. Guide for Chemical Spill Response. [Link]

-

Wikipedia. Organochlorine chemistry. [Link]

-

US EPA. Safer Chemicals Research. [Link]

-

Reliant Finishing Systems. Powder Coating Safety and Regulations. [Link]

-

Vita-D-Chlor. Guidance Manual for Disposal of Chlorinated Water. [Link]

- Google Patents. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.

-

Vadequimica. The importance of Personal Protective Equipment in the handling of chemicals. [Link]

-

International Journal of Pharma Sciences and Research. SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. [Link]

-

YouTube. Organochlorine pesticide poisoning | classification of pesticides. [Link]

-

ATSDR - CDC. Aniline | ToxFAQs™. [Link]

-

ResearchGate. The structures of para substituted anilines and reference aromatic compounds. [Link]

Sources

- 1. 2-chloro-N-(4-chloro-2-methylphenyl)acetamide | C9H9Cl2NO | CID 249708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Chloroacetamide - Wikipedia [en.wikipedia.org]

- 3. Organochlorine pesticides, their toxic effects on living organisms and their fate in the environment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Aniline | ToxFAQs™ | ATSDR [wwwn.cdc.gov]

- 6. researchgate.net [researchgate.net]

- 7. int-enviroguard.com [int-enviroguard.com]

- 8. PPE and Safety for Chemical Handling [acsmaterial.com]

- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 10. hazardouswasteexperts.com [hazardouswasteexperts.com]

- 11. tandfonline.com [tandfonline.com]

- 12. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]

- 13. Chemical Spills | Emergency Management [emergency.fsu.edu]

Chloroacetanilides: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

The chloroacetanilide scaffold, a cornerstone of the agrochemical industry for decades, is now emerging as a versatile pharmacophore in the realm of drug discovery and development. This technical guide provides a comprehensive literature review of chloroacetanilide compounds, bridging their established role as herbicides with their burgeoning potential as therapeutic agents. We delve into the fundamental chemistry, synthesis, and mechanisms of action that underpin their biological activities. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies to facilitate further exploration of this promising class of compounds.

Introduction: From Fields to Pharmacies

Chloroacetanilide chemistry has a rich history, predominantly in the development of pre-emergent herbicides such as alachlor, metolachlor, and acetochlor. These compounds have been instrumental in modern agriculture for the control of annual grasses and broadleaf weeds.[1] Their mode of action in plants, the inhibition of very-long-chain fatty acid (VLCFA) synthesis, is a well-established biochemical pathway. However, the inherent reactivity of the α-chloroacetamide "warhead" has recently captured the attention of medicinal chemists, leading to the exploration of chloroacetanilide derivatives for a range of therapeutic applications, including anticancer and antimicrobial agents.[1][2] This guide will navigate the dual landscape of chloroacetanilides, providing a critical analysis of their journey from agricultural staples to potential life-saving drugs.

The Chemical Core: Synthesis and Reactivity

The synthesis of N-aryl-2-chloroacetamides is typically achieved through the chloroacetylation of a corresponding aryl amine with chloroacetyl chloride.[1][3] The reactivity of the chloroacetanilide scaffold is dominated by the electrophilic nature of the carbon atom bearing the chlorine, making it susceptible to nucleophilic substitution. This reactivity is the basis for both its biological activity and its utility as a synthetic intermediate.

General Synthesis of N-Aryl-2-Chloroacetamides

A common synthetic route involves the reaction of an aniline derivative with chloroacetyl chloride in the presence of a base to neutralize the HCl byproduct.

Experimental Protocol: Synthesis of N-(Aryl)-2-chloroacetamide [1][4]

Materials:

-

Substituted Aniline (1.0 eq)

-

Chloroacetyl chloride (1.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (1.2 eq) or Potassium Carbonate

-

Water

-

Brine

-

Anhydrous Sodium Sulfate

-

Silica Gel for column chromatography

Procedure:

-

Dissolve the substituted aniline in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine or potassium carbonate to the solution.

-

Add chloroacetyl chloride dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization or silica gel column chromatography to yield the desired N-aryl-2-chloroacetamide derivative.

This fundamental reaction can be adapted to produce a wide array of chloroacetanilide derivatives with diverse functionalities, paving the way for extensive structure-activity relationship (SAR) studies.

Herbicidal Activity: A Well-Understood Mechanism

The primary application of chloroacetanilides has been in agriculture. Their herbicidal efficacy stems from the inhibition of VLCFA synthesis in susceptible plants.

Mechanism of Action in Plants

Chloroacetanilides are known to covalently bind to the active site cysteine of enzymes involved in the elongation of fatty acids, specifically the condensing enzyme of the VLCFA elongase complex.[5] This irreversible inhibition disrupts the formation of VLCFAs, which are essential components of various cellular structures, including membranes and cuticular waxes.

Caption: Mechanism of action of chloroacetanilide herbicides in plants.

Environmental Fate and Metabolism

The widespread use of chloroacetanilide herbicides has led to concerns about their environmental persistence and the presence of their metabolites in soil and water.

Degradation Pathways

In the environment, chloroacetanilide herbicides undergo degradation to form more polar and mobile metabolites, primarily ethane sulfonic acid (ESA) and oxanilic acid (OA) derivatives. This transformation is a key factor in their environmental mobility and potential for groundwater contamination.

Caption: Environmental degradation of chloroacetanilide herbicides.

Toxicology and Human Health Implications

The toxicological profile of chloroacetanilides is a critical consideration, particularly in the context of their potential use as therapeutic agents.

Carcinogenicity

Some chloroacetanilide herbicides, such as butachlor and alachlor, have been shown to induce enterochromaffin-like (ECL) cell tumors in the stomachs of rats at high doses.[6] The proposed mode of action involves a reduction in parietal cells, leading to an increase in gastric pH and subsequent hypergastrinemia, which stimulates ECL cell proliferation.[6]

Genotoxicity and Oxidative Stress

Studies have indicated that chloroacetanilides and their metabolites can induce the generation of reactive oxygen species (ROS), leading to oxidative stress, DNA damage, and apoptosis in vitro.[7] This mechanism is a key area of investigation for both their toxicity and potential anticancer activity.

Therapeutic Potential: A New Frontier

The electrophilic nature of the chloroacetamide moiety has been harnessed for the development of novel therapeutic agents, particularly in oncology and infectious diseases.

Anticancer Activity

N-Aryl-2-chloroacetamide derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.[1] Their mechanism of action is often attributed to the alkylation of nucleophilic residues in the active sites of key proteins involved in cancer cell growth and survival.[1]

6.1.1. Inhibition of Signaling Pathways

A primary proposed mechanism for the anticancer effects of chloroacetanilide derivatives is the inhibition of critical signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[1] By covalently modifying key kinases in this pathway, these compounds can induce cell cycle arrest and apoptosis.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijpsr.info [ijpsr.info]

- 7. Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

The Enduring Legacy of the Acetamide Scaffold: A Technical Chronicle of Discovery and Pharmaceutical Innovation

For decades, the unassuming acetamide functional group has served as a cornerstone in the edifice of medicinal chemistry. Its remarkable versatility, arising from a unique combination of physicochemical properties and synthetic tractability, has propelled the development of a vast array of therapeutic agents that have profoundly impacted human health. This in-depth technical guide charts the discovery and historical evolution of substituted acetamides, offering a narrative grounded in scientific rigor for researchers, scientists, and drug development professionals. We will journey from the serendipitous discovery of the first synthetic analgesics to the rational design of targeted therapeutics, exploring the pivotal experiments, the evolution of synthetic strategies, and the intricate mechanisms of action that define this remarkable class of molecules.

The Dawn of Synthetic Analgesia: A Tale of Serendipity and Toxicity

The story of substituted acetamides in medicine begins not with rational design, but with a fortunate accident in the late 19th century. In 1886, physicians Arnold Cahn and Paul Hepp of the University of Strasbourg were investigating naphthalene as a potential treatment for intestinal worms.[1][2] A local pharmacy mistakenly supplied them with acetanilide, a coal tar derivative.[2][3] When administered to a patient suffering from both worms and a high fever, the fever remarkably subsided, though the worms remained.[2] This serendipitous observation led to the commercialization of acetanilide as "Antifebrin," the first synthetic drug to possess both fever-reducing (antipyretic) and pain-relieving (analgesic) properties.[1][4]

However, the initial enthusiasm for acetanilide was soon tempered by reports of its significant toxicity, most notably cyanosis (a bluish discoloration of the skin) due to methemoglobinemia, a condition where the iron in hemoglobin is oxidized, impairing its ability to transport oxygen.[1][3] This toxicity spurred the search for safer alternatives.

In 1887, the Bayer company introduced phenacetin (N-(4-ethoxyphenyl)acetamide), a closely related aniline derivative, as a safer alternative to acetanilide.[3][5] While it exhibited a better safety profile initially, long-term use of phenacetin was later linked to severe kidney damage (nephropathy) and was eventually withdrawn from the market in many countries.[3][5]

The quest for a truly safe and effective analgesic from this chemical class culminated in the rise of paracetamol (acetaminophen or N-(4-hydroxyphenyl)acetamide). Although first synthesized by Harmon Northrop Morse in 1878, its therapeutic potential was not fully appreciated until the mid-20th century.[6][7] Groundbreaking work by Bernard Brodie and Julius Axelrod in the late 1940s identified paracetamol as the major active metabolite of both acetanilide and phenacetin, revealing that the therapeutic effects of these earlier drugs were, in fact, due to their in-vivo conversion to paracetamol.[8] Crucially, they demonstrated that paracetamol itself lacked the severe toxicities of its predecessors. This discovery paved the way for the commercialization of paracetamol in the 1950s, and it has since become one of the most widely used over-the-counter analgesics and antipyretics worldwide.[9][10]

Key Milestones in the Development of Substituted Acetamide Drugs

| Year | Discovery/Development | Key Scientist(s) | Significance |

| 1886 | Discovery of the antipyretic properties of Acetanilide | Arnold Cahn & Paul Hepp | First synthetic analgesic and antipyretic drug.[1][2] |

| 1887 | Introduction of Phenacetin | Bayer Company | An early, less toxic alternative to acetanilide.[3][5] |

| 1878 | First synthesis of Paracetamol (Acetaminophen) | Harmon Northrop Morse | The safer active metabolite of acetanilide and phenacetin.[6][7] |

| 1943 | Development of Lidocaine | Nils Löfgren & Bengt Lundquist | The first amino amide-type local anesthetic, a significant improvement over earlier ester-based anesthetics.[11] |

| 1947 | Isolation of Chloramphenicol | Researchers at Parke-Davis, Yale, and University of Illinois | A broad-spectrum antibiotic with a unique dichloroacetamide moiety.[12][13] |

| 1949 | First total synthesis of Chloramphenicol | Mildred Rebstock and team at Parke-Davis | The first completely synthetic antibiotic, enabling large-scale production.[12][14] |

| 1962 | Introduction of Pronethalol , the first clinically useful beta-blocker | Sir James Black | Paved the way for a new class of cardiovascular drugs.[15] |

| 1966 | Development of Practolol | Imperial Chemical Industries | The first cardioselective (β1-selective) beta-blocker, demonstrating the potential for targeted therapy.[16] |

The Evolution of Synthesis: From Laboratory Curiosities to Industrial Powerhouses

The journey of substituted acetamides from their initial synthesis to large-scale industrial production reflects the broader evolution of organic chemistry. Early methods were often inefficient and utilized harsh reagents, while modern approaches prioritize yield, purity, safety, and environmental sustainability.

Synthesis of the Aniline Analgesics: A Refinement in Acetylation

The core synthetic transformation for producing acetanilide, phenacetin, and paracetamol is the acetylation of an aniline derivative.

Acetanilide Synthesis: The classical laboratory preparation of acetanilide involves the acetylation of aniline with acetic anhydride, often in the presence of a solvent like glacial acetic acid to improve solubility.[8][9] The reaction is typically exothermic and requires careful temperature control.[8]

Experimental Protocol: Synthesis of Acetanilide

-

In a suitable flask, dissolve aniline in glacial acetic acid.

-

Slowly add acetic anhydride to the solution with continuous stirring. The reaction is exothermic, so cooling may be necessary to maintain a moderate temperature.

-

After the addition is complete, stir the mixture for a designated period to ensure the reaction goes to completion.

-

Pour the reaction mixture into cold water to precipitate the crude acetanilide.

-

Collect the solid product by vacuum filtration and wash it with cold water to remove any remaining acid and unreacted starting materials.

-

The crude acetanilide can be purified by recrystallization from hot water or an ethanol-water mixture to yield pure, crystalline acetanilide.[8][17]

Phenacetin Synthesis (Williamson Ether Synthesis): Phenacetin was historically prepared via the Williamson ether synthesis, starting from paracetamol. This method highlights the reactivity of the phenolic hydroxyl group.

Experimental Protocol: Synthesis of Phenacetin from Paracetamol

-

In a round-bottom flask, dissolve paracetamol in a suitable polar aprotic solvent such as 2-butanone.

-

Add a weak base, such as anhydrous potassium carbonate (K₂CO₃), to the mixture. The base deprotonates the phenolic hydroxyl group of paracetamol to form the more nucleophilic phenoxide.[6]

-

Add an ethylating agent, such as ethyl iodide or bromoethane, to the reaction mixture.[6][18]

-

Heat the mixture at reflux for approximately one hour to facilitate the Sₙ2 reaction, where the phenoxide displaces the halide to form the ether linkage.[6]

-

After cooling, the reaction mixture is worked up through a series of extractions and washes to remove unreacted starting materials and salts.

-

The crude phenacetin is then purified by recrystallization, typically from a mixed solvent system like ethanol-water, to yield the final product.[18]

Paracetamol Synthesis (Industrial Route): The most common industrial synthesis of paracetamol starts with p-aminophenol, which is then acetylated.[5][15] The choice of acetylating agent and reaction conditions are optimized for high yield and purity.

Experimental Protocol: Synthesis of Paracetamol from p-Aminophenol

-

Suspend p-aminophenol in water in a reaction vessel.[3]

-

Add acetic anhydride to the suspension with vigorous stirring. The acetylation of the amino group is a rapid, exothermic reaction.[5]

-

The reaction mixture is heated, often in a water bath, for a short period to ensure complete reaction.[3] It is important to control the reaction time to avoid the formation of the diacetylated by-product.[3]

-

Cool the reaction mixture in an ice bath to induce the crystallization of paracetamol.

-

Collect the crude product by vacuum filtration and wash thoroughly with cold water.

-

Purify the crude paracetamol by recrystallization from hot water, often with the use of activated charcoal to remove colored impurities, to obtain the final product as pearly white crystals.[3]

The Rational Design of Lidocaine: A Two-Step Approach

The synthesis of lidocaine, developed by Löfgren and Lundquist in 1943, is a classic example of a two-step synthesis taught in many organic chemistry courses. It involves an acylation followed by a nucleophilic substitution.

Experimental Protocol: Synthesis of Lidocaine

Step 1: Synthesis of N-(2,6-Dimethylphenyl)chloroacetamide

-

Dissolve 2,6-dimethylaniline in a solvent such as glacial acetic acid.[19]

-

Cool the solution in an ice bath.

-

Slowly add chloroacetyl chloride to the cooled solution with continuous stirring.[19]

-

After the addition, a solution of sodium acetate in water is added to neutralize the HCl formed during the reaction and precipitate the product.[19]

-

The resulting solid, N-(2,6-dimethylphenyl)chloroacetamide, is collected by vacuum filtration, washed with water, and dried.[19]

Step 2: Synthesis of Lidocaine

-

Suspend the N-(2,6-dimethylphenyl)chloroacetamide from Step 1 in a high-boiling point solvent like toluene.[19]

-

Add an excess of diethylamine to the suspension.[20]

-

Heat the reaction mixture under reflux for several hours. In this Sₙ2 reaction, the diethylamine acts as a nucleophile, displacing the chloride to form lidocaine.[20]

-

After cooling, the reaction mixture is subjected to a series of acid-base extractions to separate the lidocaine from unreacted starting materials and by-products.

-

The final product is typically isolated and purified as its hydrochloride salt, which has greater water solubility and stability.[21]

Mechanisms of Action: From Broad Inhibition to Targeted Modulation

The therapeutic diversity of substituted acetamides stems from their ability to interact with a wide range of biological targets. The acetamide moiety itself, with its capacity to act as both a hydrogen bond donor and acceptor, is often crucial for binding to the active sites of enzymes and receptors.

Paracetamol and the Cyclooxygenase (COX) Pathway

The primary mechanism of action for paracetamol's analgesic and antipyretic effects is believed to be the inhibition of prostaglandin synthesis in the central nervous system.[21] Prostaglandins are lipid compounds that are involved in pain and fever signaling. Their synthesis is initiated from arachidonic acid by the cyclooxygenase (COX) enzymes. Paracetamol is a weak inhibitor of COX-1 and COX-2 in peripheral tissues, which explains its lack of significant anti-inflammatory effects.[15] However, it is a more potent inhibitor of COX enzymes in the brain, where the peroxide tone is lower.[22]

Lidocaine and Voltage-Gated Sodium Channels

Lidocaine and other amino amide local anesthetics exert their effects by blocking nerve signal transmission. They achieve this by binding to voltage-gated sodium channels in the neuronal cell membrane.[14] The influx of sodium ions through these channels is essential for the depolarization of the membrane and the propagation of an action potential. Lidocaine preferentially binds to the open or inactivated state of the sodium channel from within the cell, effectively locking it in a non-conducting conformation and preventing further depolarization.[12][14]

Beta-Blockers and the Adrenergic Signaling Pathway

Beta-blockers that contain an acetamide group, such as practolol, function by antagonizing beta-adrenergic receptors (β-ARs), which are a class of G-protein coupled receptors (GPCRs). When activated by catecholamines like adrenaline, these receptors trigger a signaling cascade that, in the heart, leads to increased heart rate and contractility. Beta-blockers competitively bind to these receptors without activating them, thereby blocking the effects of catecholamines.

Chloramphenicol: An Inhibitor of Bacterial Protein Synthesis

Chloramphenicol exerts its bacteriostatic effect by inhibiting protein synthesis in bacteria.[16] It binds to the 50S subunit of the bacterial ribosome at the peptidyl transferase center.[16][23] This binding physically obstructs the positioning of the aminoacyl-tRNA in the A-site, thereby preventing the formation of a peptide bond and halting the elongation of the polypeptide chain.[23] Its selectivity for bacterial ribosomes over mammalian ribosomes, though not absolute, provides its therapeutic window.[16]

Structure-Activity Relationships (SAR): Fine-Tuning the Acetamide Scaffold

The study of structure-activity relationships (SAR) is fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For substituted acetamides, SAR studies have been instrumental in optimizing potency, selectivity, and pharmacokinetic properties.

Beta-Blockers (Aryloxypropanolamines)

For aryloxypropanolamine beta-blockers like practolol, several structural features are key to their activity:

-

The Aryloxy Group: The nature of the aromatic ring and its substituents is a primary determinant of β-adrenergic receptor affinity and selectivity. For instance, a para-substitution on the aromatic ring, as seen in practolol, is crucial for β1-selectivity.[7] Moving the acylamino group to the meta or ortho position results in a loss of this selectivity.[7]

-

The Propanolamine Side Chain: The –OCH₂– (oxymethylene) bridge between the aromatic ring and the ethanolamine side chain is a common feature that generally leads to more potent beta-blockers compared to arylethanolamines.[3][17]

-

The Amine Substituent: A bulky alkyl group, such as an isopropyl group, on the nitrogen atom is essential for antagonist activity. The amine must be a secondary amine for optimal activity.[17]

-

Stereochemistry: The hydroxyl-bearing carbon in the side chain must possess the (S)-configuration for maximal affinity to the β-receptor. The (R)-enantiomer is typically much less potent.[17]

Chloramphenicol Analogues

The structure of chloramphenicol has been extensively modified to understand the basis of its activity and to potentially overcome resistance and reduce toxicity:

-

p-Nitrophenyl Group: This group is a key feature. Replacing it with other electronegative groups, such as the methylsulfonyl (–SO₂CH₃) group in thiamphenicol, can retain antibacterial activity. This substitution in thiamphenicol is associated with a lower incidence of aplastic anemia, suggesting the p-nitro group is implicated in this severe side effect.[24]

-

Propanediol Side Chain: The D-threo configuration of the 2-amino-1,3-propanediol moiety is essential for antibacterial activity. Other stereoisomers are inactive.

-

Dichloroacetyl Moiety: Modifications to the dichloroacetyl tail generally lead to a decrease in activity. However, some analogues with different acyl groups have been synthesized to explore new therapeutic possibilities.[25] Fluorinated analogs have also been investigated and have shown activity against some chloramphenicol-resistant strains.[26]

Conclusion: A Legacy of Innovation and a Future of Possibilities

From a serendipitous discovery in a 19th-century pharmacy to the rationally designed drugs of the modern era, the history of substituted acetamides is a testament to the power of chemical synthesis and medicinal chemistry. The journey from the toxic acetanilide to the ubiquitous paracetamol exemplifies the relentless pursuit of safety and efficacy in drug development. The development of targeted therapies like lidocaine, chloramphenicol, and the beta-blockers further underscores the remarkable adaptability of the acetamide scaffold.

As we look to the future, the principles learned from the long and rich history of substituted acetamides will continue to guide the design of new and improved therapeutics. The ongoing exploration of novel synthetic routes, deeper understanding of biological mechanisms, and the application of advanced computational tools promise that this simple yet powerful functional group will remain a vital component in the drug discovery arsenal for years to come.

References

-

American Chemical Society. (n.d.). Acetanilide and phenacetin: Early synthetic antipyretic/analgesic drugs in the dawn of drug regulation. Retrieved from [Link]

- Black, J. W., & Stephenson, J. S. (1962). Pharmacology of a new adrenergic beta-receptor-blocking compound (nethalide). The Lancet, 280(7251), 311-314.

-

FDA. (2023). Drug Therapeutics & Regulation in the U.S. Retrieved from [Link]

- Flowers, H., & Vane, J. (1972). Inhibition of prostaglandin synthetase in brain explains the anti-pyretic activity of paracetamol (4-acetamidophenol).

-

Wikipedia. (n.d.). Chloramphenicol. Retrieved from [Link]

-

Wikipedia. (n.d.). Paracetamol. Retrieved from [Link]

- Rebstock, M. C., et al. (1949). Chloramphenicol (Chloromycetin). IV. Synthesis. Journal of the American Chemical Society, 71(7), 2458-2462.

-

Oracle Tutoring. (2017). Lifestyle, history: how was acetaminophen discovered? Retrieved from [Link]

- Abdel-Aziz, A. A.-M., et al. (2016). Paracetamol (acetaminophen): A familiar drug with an unexplained mechanism of action.

- Manjunath, G. H., et al. (2010). Beta-blockers: Historical Perspective and Mechanisms of Action. Revista Española de Cardiología (English Edition), 63(8), 947-954.

- Rebstock, M. C. (2019). Profile of the Medicinal Chemist Who Synthesized Chloramphenicol. ACS Medicinal Chemistry Letters, 10(4), 448-450.

- Vosburg, D. A. (1998). The Preparation of Lidocaine.

-

American Chemical Society. (2020). Chloramphenicol. Retrieved from [Link]

-

ReAgent Chemicals. (2023). History of Paracetamol | How It's Made | The Science Blog. Retrieved from [Link]

-

IS MUNI. (n.d.). 2. Lidocaine. Retrieved from [Link]

- Jeffreys, D. (2004). Aspirin: The Remarkable Story of a Wonder Drug. Bloomsbury Publishing.

- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2012). Phenacetin. In Pharmaceuticals (Vol. 100A). IARC.

- Neu, H. C., & Fu, K. P. (1980). In vitro activity of chloramphenicol and thiamphenicol analogs. Antimicrobial agents and chemotherapy, 18(2), 311–316.

-

Britannica. (2026). Acetanilide. Retrieved from [Link]

- Brodie, B. B., & Axelrod, J. (1948). The fate of acetanilide in man. The Journal of pharmacology and experimental therapeutics, 94(1), 29–38.

- Abelson, S. (2018). The Ocular Chloramphenicol Story. Journal of Case Reports and Medical History, 4(7).

-

Sac State Scholars. (n.d.). Development of a greener synthesis of lidocaine. Retrieved from [Link]

-

Pharmacy 180. (n.d.). Structure Activity Relationship - Adrenergic Blockers. Retrieved from [Link]

- Graham, G. G., & Scott, K. F. (2005). Mechanism of action of paracetamol. American journal of therapeutics, 12(1), 46–55.

-

StudyCorgi. (2022). How to Obtain Phenacetin from Acetaminophen. Retrieved from [Link]

- Selcen, D., & Engel, A. G. (2011). Mutations in the β1-adrenergic receptor gene in patients with familial dilated cardiomyopathy. American journal of human genetics, 88(5), 623–630.

- Yun, C. H., et al. (1988). Chloramphenicol: relation of structure to activity and toxicity. Annual review of pharmacology and toxicology, 28, 83–100.

- Chen, J., et al. (2023). Multistep Synthesis of Paracetamol in Continuous Flow. Pharmaceutical Fronts, 5(3), e162-e166.

- Baker, J. G. (2005). The selectivity of beta-adrenoceptor antagonists at the human beta1, beta2 and beta3 adrenoceptors. British journal of pharmacology, 144(3), 317–322.

-

The Royal Society of Chemistry. (2017). Synthesis of paracetamol by acetylation. Retrieved from [Link]

-

bioRxiv. (2024). β-adrenergic blockers increase cAMP and stimulate insulin secretion through a PKA/RYR2/TRPM5 pathway in pancreatic β-cells in vitro. Retrieved from [Link]

-

ResearchGate. (n.d.). General beta-blocker structure (aryloxypropanolamines). Retrieved from [Link]

-

Semantic Scholar. (n.d.). Mechanisms of action of paracetamol and related analgesics. Retrieved from [Link]

-

Loma Linda University. (1977). Structure activity relationship of lidocaine type local anesthetics. Retrieved from [Link]

-

ResearchGate. (2018). Structure–Activity Relationship of Local Anesthetics Based on Alkynylpiperidine Derivatives. Retrieved from [Link]

-

PharmaXChange.info. (2012). Metabolism of Paracetamol (Acetaminophen), Acetanilide and Phenacetin. Retrieved from [Link]

-

ResearchGate. (2024). Chloramphenicol Interferes with 50S Ribosomal Subunit Maturation via Direct and Indirect Mechanisms. Retrieved from [Link]

-

Ijaresm. (n.d.). A Comprehensive Review on Synthesis of Active Pharmaceutical Ingredients by Different Synthetic Route of Paracetamol. Retrieved from [Link]

-

PubMed Central (PMC). (2007). More PKA independent β-adrenergic signalling via cAMP: Is Rap1-mediated glucose uptake in vascular smooth cells physiologically important? Retrieved from [Link]

-

Polish Journal of Pharmacology and Pharmacy. (2003). PARACETAMOL: MECHANISM OF ACTION, APPLICATIONS AND SAFETY CONCERN. Retrieved from [Link]